Minaprine

Vue d'ensemble

Description

La minaprine est un médicament psychotrope qui a été utilisé dans le traitement de divers états dépressifs. Elle est connue pour ses propriétés antidépressives et il a été rapporté qu'elle était relativement exempte de cardiotoxicité, de somnolence et de prise de poids . La this compound agit comme un inhibiteur réversible de la monoamine oxydase A et a montré une activité antibiotique significative contre certaines bactéries résistantes aux antibiotiques .

Méthodes De Préparation

La synthèse de la minaprine implique plusieurs étapes. La dernière étape est la réaction entre une pyridazine substituée par un chlore et le groupe amine primaire d'un dérivé de morpholine . La pyridazine requise peut être préparée par réaction de l'acétophénone et de l'acide pyruvique, suivie d'une formation de cycle à l'aide d'hydrazine, ce qui donne une pyrazidinone. Le traitement de celle-ci avec du chlorure de phosphoryle la convertit en dérivé chloré requis .

Analyse Des Réactions Chimiques

La minaprine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Des réactions de réduction peuvent être réalisées sur la this compound pour obtenir des dérivés réduits.

Substitution : La this compound peut subir des réactions de substitution, en particulier impliquant le cycle pyridazinique substitué par un chlore.

Les réactifs courants utilisés dans ces réactions comprennent l'hydrazine, le chlorure de phosphoryle et divers agents oxydants et réducteurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

Antidepressant Properties

Minaprine is primarily recognized for its antidepressant activity. Clinical studies have demonstrated its effectiveness in treating major depression, often comparable to standard antidepressants like amitriptyline. In a double-blind, placebo-controlled trial involving 190 outpatients, this compound showed significant antidepressant effects at a maximum dosage of 400 mg daily, with a favorable side effect profile .

Cognitive Enhancements

Research indicates that this compound may also enhance cognitive functions. Studies have reported improvements in memory consolidation associated with its dopaminergic actions. This suggests potential applications in cognitive disorders beyond depression .

Anti-inflammatory Applications

Recent studies have explored the anti-inflammatory properties of this compound derivatives. A novel hydroxymethylated derivative of this compound exhibited significantly enhanced anti-inflammatory capabilities compared to the original compound. This derivative inhibited nitric oxide and prostaglandin E2 production in macrophage cells stimulated by lipopolysaccharides, indicating potential therapeutic applications in inflammatory conditions .

Pharmacological Profile

This compound is characterized by a relatively low incidence of side effects such as cardiotoxicity and weight gain, making it a valuable candidate for long-term treatment regimens . Its pharmacological profile includes:

- Antidepressant Effects : Effective against various depressive states.

- Nootropic Properties : Potentially enhances cognitive functions.

- Anti-inflammatory Activity : Emerging evidence supports its role in reducing inflammation.

Case Studies and Clinical Trials

Several clinical trials have substantiated the efficacy of this compound:

- A study comparing this compound with amitriptyline indicated that both drugs were effective in alleviating symptoms of major depression, with this compound demonstrating a favorable safety profile .

- Another study highlighted the significance of serotonin axons for the clinical efficacy of this compound, reinforcing the importance of serotonergic transmission in its therapeutic action .

Mécanisme D'action

Minaprine exerts its effects by binding to serotonin type 2 receptors and dopamine D1 and D2 type receptors. It also binds to the serotonin reuptake pump, blocking the reuptake of both dopamine and serotonin . Additionally, this compound has slight cholinomimetic properties, which may contribute to its mood-brightening and nootropic effects .

Comparaison Avec Des Composés Similaires

La minaprine est unique par rapport aux autres antidépresseurs en raison de son double effet sur les systèmes de la sérotonine et de la dopamine. Les composés similaires comprennent :

Amitriptyline : Un autre antidépresseur, mais avec des profils d'effets secondaires différents.

Fluoxétine : Un inhibiteur sélectif de la recapture de la sérotonine avec un mécanisme d'action différent.

Sertraline : Un autre inhibiteur sélectif de la recapture de la sérotonine avec des propriétés pharmacologiques distinctes.

L'absence de cardiotoxicité et de prise de poids de la this compound en fait une option unique parmi les antidépresseurs .

Activité Biologique

Minaprine, a pyridazine derivative, is recognized for its antidepressant and psycho-stimulant properties. It has been studied extensively for its biological activities, particularly in the context of depression and related disorders. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical efficacy, and comparative studies with other antidepressants.

This compound exhibits multiple mechanisms that contribute to its pharmacological effects:

- Serotonergic and Dopaminergic Activity : this compound binds to serotonin type 2 receptors and dopamine D1 and D2 receptors, inhibiting the serotonin reuptake pump. This dual action enhances mood and cognitive functions by increasing the availability of these neurotransmitters in the synaptic cleft .

- Beta-Adrenergic Receptor Modulation : Similar to other antidepressants, this compound attenuates beta-adrenergic receptor function. Studies indicate that repeated administration leads to significant changes in receptor dynamics, particularly affecting norepinephrine-induced cAMP accumulation in the brain .

- Anti-inflammatory Properties : Recent modifications of this compound have shown enhanced anti-inflammatory effects by inhibiting nitric oxide (NO) and prostaglandin E2 (PGE2) production in macrophage cells. This suggests potential therapeutic applications beyond depression, particularly in inflammatory conditions .

Table 1: Summary of Biological Activities

| Mechanism | Description |

|---|---|

| Serotonergic Activity | Binds to serotonin receptors; inhibits reuptake pump |

| Dopaminergic Activity | Binds to dopamine receptors (D1, D2) |

| Beta-Adrenergic Modulation | Attenuates function; affects cAMP accumulation |

| Anti-inflammatory Effects | Inhibits NO and PGE2 production; modulates inflammatory cytokines |

Clinical Efficacy

This compound has been evaluated in several clinical trials for its efficacy in treating major depression:

- Double-Blind Placebo-Controlled Trials : A study involving 190 outpatients demonstrated that this compound at a dose of 400 mg daily significantly improved depressive symptoms compared to placebo. The drug was found to be as effective as standard antidepressants while exhibiting a favorable side effect profile .

- Comparative Studies : In a multicentric study comparing this compound with imipramine (a traditional tricyclic antidepressant), this compound showed similar efficacy but with fewer autonomic side effects. Patients receiving this compound reported better tolerance .

Table 2: Comparative Efficacy of this compound

| Study Type | This compound Dose | Comparator | Outcome Summary |

|---|---|---|---|

| Double-blind trial | 400 mg/day | Placebo | Significant improvement in depressive symptoms |

| Multicentric study | 200 mg/day | Imipramine | Similar efficacy; better tolerated |

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Case Study on Dysthymic Disorders : A group of patients over 40 years diagnosed with dysthymia showed marked improvement after treatment with this compound, as assessed by the Hamilton Depression Rating Scale. The study highlighted the drug's potential for long-term management of chronic depression .

- Memory Consolidation Effects : Research indicates that repeated administration of this compound enhances memory consolidation, suggesting its nootropic effects may be beneficial for cognitive decline associated with depression .

Propriétés

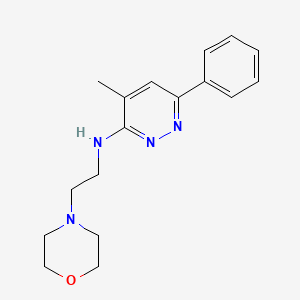

IUPAC Name |

4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-14-13-16(15-5-3-2-4-6-15)19-20-17(14)18-7-8-21-9-11-22-12-10-21/h2-6,13H,7-12H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMWSLGGVTVJPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25953-17-7 (di-hydrochloride) | |

| Record name | Minaprine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048477 | |

| Record name | Minaprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Minaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.01e-02 g/L | |

| Record name | Minaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00805 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Minaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Minaprine binds to serotonin type 2 receptors and to dopamine D1 and D2 type receptors. It also binds to the serotonin reuptake pump. Therefore, minaprine blocks the reuptake of both dopamine and serotonin. It is also, to a slight degree, cholinomimetic. Thus it may exhibit both mood-brightening and nootropic properties. It also acts as a reversible inhibitor of MAO-A (RIMA).It has also been found to inhibit acetylcholinesterase. | |

| Record name | Minaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00805 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

25905-77-5 | |

| Record name | Minaprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25905-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Minaprine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Minaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00805 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Minaprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Minaprine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MINAPRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00U7GX0NLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Minaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122 °C | |

| Record name | Minaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00805 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Minaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.